

# Technical Guide: 3-Amino-4-methoxybenzenepropanoic Acid

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## Compound of Interest

Compound Name:	3-(3-Amino-4-methoxyphenyl)propanoic acid
CAS No.:	859189-60-9
Cat. No.:	B1375653

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## Synonyms, Synthesis, and Pharmaceutical Applications Executive Summary & Chemical Identity

3-Amino-4-methoxybenzenepropanoic acid (also known as 3-Amino-4-methoxyhydrocinnamic acid) is a functionalized phenylpropanoic acid derivative characterized by a propanoic acid tail attached to a phenyl ring substituted with an amino group at position 3 and a methoxy group at position 4.

This molecule serves as a versatile building block in medicinal chemistry, particularly for constructing peptidomimetics and small-molecule inhibitors where the amino group provides a handle for further functionalization (e.g., amide coupling) and the carboxylic acid allows for esterification or cyclization.

### Table 1: Chemical Identity & Synonyms

Property	Detail
IUPAC Name	3-(3-Amino-4-methoxyphenyl)propanoic acid
Common Synonyms	3-Amino-4-methoxyhydrocinnamic acid; 3-(3-Amino-4-methoxyphenyl)propionic acid; Dihydro-3-aminoferulic acid (derivative)
CAS Number	859189-60-9 (Ring-substituted form); Note: Distinct from Beta-amino acid isomer (CAS 5678-45-5)
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO <sub>3</sub>
Molecular Weight	195.22 g/mol
SMILES	<chem>COc1ccc(CCC(=O)O)cc1N</chem>
Key Functional Groups	Primary Amine (-NH <sub>2</sub> ), Carboxylic Acid (-COOH), Methoxy Ether (-OCH <sub>3</sub> )

*Critical Distinction: Researchers must distinguish this compound from its constitutional isomer, 3-Amino-3-(4-methoxyphenyl)propanoic acid (CAS 5678-45-5), where the amino group is attached to the alkyl chain (beta-position) rather than the phenyl ring. This guide focuses on the ring-substituted amino acid.*

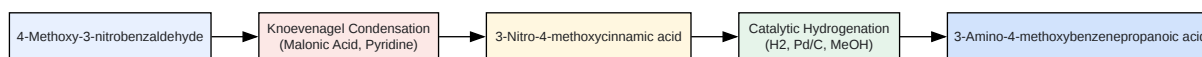
## Synthesis & Production Protocols

The most robust synthesis route involves the reduction of 3-nitro-4-methoxycinnamic acid. This approach ensures regioselectivity and high yields.

### Mechanism: Catalytic Hydrogenation

The synthesis proceeds via a two-step reduction sequence (often performed in a single pot) where the alkene of the cinnamic acid derivative is saturated, and the nitro group is reduced to

an amine.



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Figure 1: Synthetic pathway from 4-methoxy-3-nitrobenzaldehyde to the target amino acid.

## Detailed Protocol: Hydrogenation of 3-Nitro-4-methoxycinnamic Acid

Reagents:

- Substrate: 3-Nitro-4-methoxycinnamic acid (1.0 eq)
- Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)
- Solvent: Methanol (MeOH) or Ethanol (EtOH)
- Hydrogen Gas (H<sub>2</sub>)

Procedure:

- Preparation: In a high-pressure hydrogenation vessel (Parr shaker or autoclave), dissolve 3-nitro-4-methoxycinnamic acid (10 g, 44.8 mmol) in Methanol (100 mL).
- Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under an inert atmosphere (Nitrogen or Argon) to prevent ignition.
- Hydrogenation: Seal the vessel and purge with Hydrogen gas (3 cycles). Pressurize to 30-50 psi (2-3.5 bar).
- Reaction: Agitate the mixture at room temperature (25°C) for 4-6 hours. Monitor reaction progress via TLC or HPLC (disappearance of the nitro-alkene peak).

- Filtration: Once complete, filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Methanol (2 x 20 mL).
- Isolation: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude product as an off-white solid.
- Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO<sub>2</sub>, DCM:MeOH gradient) if high purity (>98%) is required.

Yield: Typically 85-95%.

## Applications in Drug Development

3-Amino-4-methoxybenzenepropanoic acid is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for several therapeutic classes.

### PPAR Agonists (Metabolic Disorders)

The 3-amino-4-methoxyphenyl moiety mimics the tyrosine/phenylalanine residues found in natural ligands of Peroxisome Proliferator-Activated Receptors (PPARs).

- Mechanism: The carboxylic acid head group interacts with the polar region of the PPAR binding pocket (Tyr473/His449), while the phenyl ring occupies the hydrophobic pocket.
- Example: It serves as a precursor for dual PPAR $\alpha$ / $\gamma$  agonists designed to treat Type 2 Diabetes and Dyslipidemia.

### Integrin Antagonists

This scaffold is used to synthesize antagonists for integrins (e.g.,

- ,
- ).
- Role: The propanoic acid chain acts as an aspartic acid mimetic, binding to the metal ion-dependent adhesion site (MIDAS) of the integrin.

- Functionalization: The 3-amino group is typically acylated with aryl-sulfonyl or aryl-carbonyl groups to provide additional binding interactions.

## Peptidomimetics

- Use: Acts as a conformationally restricted analogue of Tyrosine or Phenylalanine.
- Benefit: Improves metabolic stability (resistance to proteases) and bioavailability compared to natural amino acids.

## Analytical Characterization

To ensure the integrity of the synthesized material, the following analytical parameters must be met.

**Table 2: Quality Control Specifications**

Test	Specification	Method
Appearance	Off-white to pale yellow powder	Visual Inspection
Purity	≥ 98.0%	HPLC (C18 Column, ACN:H <sub>2</sub> O + 0.1% TFA)
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ 12.1 (s, 1H, -COOH), 6.6-6.4 (m, 3H, Ar-H), 4.8 (s, 2H, -NH <sub>2</sub> ), 3.7 (s, 3H, -OCH <sub>3</sub> ), 2.6 (t, 2H), 2.4 (t, 2H)	400 MHz NMR
Mass Spectrometry	[M+H] <sup>+</sup> = 196.2 m/z	LC-MS (ESI+)
Melting Point	145 - 148 °C	Capillary Method

## Safety & Handling (SHE)

- Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask or fume hood when handling the powder.

- **Storage:** Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon) to prevent oxidation of the amino group.

## References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 585889, 3-Amino-3-(4-methoxyphenyl)propanoic acid (Isomer Reference). PubChem. Available at: [\[Link\]](#)
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